

AZD0449: A Technical Guide to Target Validation in Resp

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| Compound of Interest | |
|----------------------|---------------|
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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD0449 is a potent and selective inhibitor of Janus kinase 1 (JAK1), investigated for the inhaled treatment of respiratory diseases, primarily asthma. validation for AZD0449, summarizing its mechanism of action, preclinical efficacy, and clinical trial findings. Despite a favorable safety profile and low during Phase 1 clinical trials due to a lack of significant anti-inflammatory effect at the doses studied. This guide offers detailed experimental protocols workflows involved in its evaluation.

Introduction: The Rationale for JAK1 Inhibition in Respiratory Disease

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK-STAT signaling pathwa to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell growth. In respiratory diseases like asthma, cytokines inflammatory cascade, promoting eosinophilia, mucus production, and airway hyperresponsiveness. The signaling of these pro-inflammatory cytokine JAK1 presents a promising therapeutic strategy to broadly inhibit the inflammatory pathways in asthma.[1][2][3] AZD0449 was developed as an inhale the lungs while minimizing systemic exposure and associated side effects.[1][4]

Molecular Target: AZD0449's Selectivity for JAK1

AZD0449 is a highly selective inhibitor of JAK1. In vitro studies have demonstrated its potent inhibition of JAK1 with significant selectivity over other J for minimizing off-target effects that can be associated with less selective JAK inhibitors.

Ouantitative Data: In Vitro Kinase Inhibition

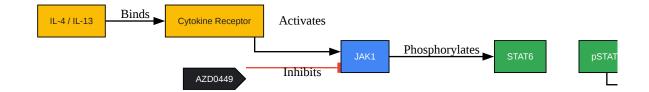
| Kinase | AZD0449 IC50 (nM) | Selectiv |
|--|--------------------------------|-----------|
| JAK1 | 2.4 | - |
| JAK2 | >1000 | >417-fold |
| JAK3 | >1000 | >417-fold |
| TYK2 | 120 | 50-fold |
| Table 1: In vitro inhibitory activity of AZD0449 | against JAK family kinases.[5] | |

Mechanism of Action: Modulation of the JAK1-STAT Signaling Pathway

AZD0449 exerts its pharmacological effect by inhibiting the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins down IL-13 signal through a receptor complex that activates JAK1, leading to the phosphorylation of STAT6. Phosphorylated STAT6 then translocates to the 2 (Th2) cell-driven inflammation. By inhibiting JAK1, AZD0449 blocks this critical step in the signaling cascade.

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Caption: AZD0449 inhibits JAK1, preventing STAT6 phosphorylation and subsequent gene expression.

Preclinical Target Validation in a Respiratory Disease Model

The efficacy of AZD0449 was evaluated in a well-established preclinical model of allergic asthma using ovalbumin (OVA)-sensitized Brown Norway ra eosinophilia and a late asthmatic response.

Experimental Protocol: Ovalbumin-Challenged Rat Model of Allergic Asthma

- Sensitization: Brown Norway rats were sensitized with intraperitoneal injections of ovalbumin (OVA) and aluminum hydroxide on day 0 and day 7.
- · Challenge: On day 14, sensitized rats were challenged with an aerosolized solution of OVA to induce an asthmatic response.
- Treatment: AZD0449 was administered intratracheally one hour prior to the OVA challenge.
- · Endpoints:
 - · Late Asthmatic Response (LAR): Measured by whole-body plethysmography to assess airway obstruction.
 - o Airway Inflammation: Bronchoalveolar lavage (BAL) was performed 24 hours after the challenge to quantify eosinophil counts.
 - Target Engagement: Lung tissue was collected to measure the levels of phosphorylated STAT3 and STAT5.[6]

Preclinical Efficacy Data

In the OVA-challenged rat model, intratracheal administration of AZD0449 demonstrated significant, dose-dependent inhibition of both the late asthmashowed target engagement in the lung tissue by reducing the phosphorylation of STAT3 and STAT5.[6]

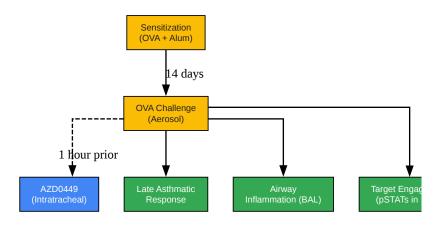
| Endpoint | Treatment Group | Result |
|-------------------------|-----------------|-----------|
| Late Asthmatic Response | AZD0449 | Dose-de |
| Airway Eosinophilia | AZD0449 | Dose-de |
| Lung pSTAT3 | AZD0449 | Dose-rela |
| Lung pSTAT5 | AZD0449 | Dose-rela |

Preclinical Pharmacokinetics

allergic asthma.[6]

Pharmacokinetic studies in rats following intratracheal administration of AZD0449 at a lung-deposited dose of 52 µg/kg revealed a long terminal lung





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Caption: Workflow for the preclinical evaluation of AZD0449 in a rat asthma model.

Clinical Target Validation: Phase 1 Study (NCT03766399)

A Phase 1, randomized, single-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmac mild asthma.[5][7][8]

Experimental Protocol: Phase 1 Clinical Trial (NCT03766399)

- Study Design: A three-part study with single ascending doses (SAD) and multiple ascending doses (MAD) of inhaled AZD0449 (nebulizer and dry p
- Participants: Healthy volunteers and patients with mild asthma.[7]
- Pharmacodynamic Endpoints:
 - Fractional Exhaled Nitric Oxide (FeNO): A biomarker of eosinophilic airway inflammation.
 - Phosphorylated STAT6 (pSTAT6): Measured in peripheral blood mononuclear cells (PBMCs) following ex vivo stimulation with IL-4 to assess sys

Clinical Pharmacokinetics and Pharmacodynamics

Following inhaled administration, AZD0449 demonstrated low, dose-proportional systemic exposure and a pharmacokinetic profile suggestive of lung

| Route | Dose Range | Systemic Exposure (Cmax) |
|--|------------------|---------------------------|
| Inhaled (nebulized) | 0.095 - 5.0 mg | Low and dose-proportional |
| Intravenous | 0.09 and 0.36 mg | - |
| Table 3: Summary of clinical pharmacokinetics of AZD0449.[5] | | |

Despite the favorable pharmacokinetic profile, AZD0449 did not demonstrate a significant anti-inflammatory effect at the doses evaluated. In patients mg), there was no significant reduction in FeNO compared to placebo.[5][7] Furthermore, there was no significant suppression of pSTAT6 in ex vivo s

| Pharmacodynamic Marker | Treatment | Result |
|---|----------------------------------|-----------|
| FeNO | AZD0449 (1.2-5.0 mg for 14 days) | No signif |
| pSTAT6 | AZD0449 | No signif |
| Table 4: Summary of clinical pharmacodynamic results for AZD0449.[5][7] | | |



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PK Results -> Conclusion;
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Caption: Logical flow from hypothesis to conclusion in the clinical validation of AZD0449.

Conclusion and Future Directions

AZD0449 is a potent and selective JAK1 inhibitor that demonstrated promising preclinical efficacy in a rat model of allergic asthma. The inhaled route retention in both preclinical and clinical settings. However, in a Phase 1 clinical trial, AZD0449 failed to show a significant anti-inflammatory effect in p pharmacodynamic activity, as measured by FeNO and pSTAT6, led to the discontinuation of its development for respiratory indications.

This case study of AZD0449 provides valuable insights for the development of inhaled kinase inhibitors for respiratory diseases. Future efforts in this improved lung retention and distribution, or the exploration of different patient populations or disease phenotypes. Additionally, the disconnect betwee robust translational biomarkers to guide dose selection and predict clinical response.

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